N-butyl-N-methylpyridin-2-amine
Description
Academic Significance of Alkylated 2-Aminopyridines as Fundamental Organic Scaffolds
Alkylated 2-aminopyridines represent a critical class of organic compounds characterized by a pyridine (B92270) ring substituted at the 2-position with a nitrogen atom bearing one or more alkyl groups. Their importance stems from their versatile nature, which allows them to serve as key intermediates and structural motifs in numerous areas of chemical science.
The 2-aminopyridine (B139424) framework is a prevalent feature in many biologically active molecules and pharmaceutical agents. nih.govacs.orgsciencepublishinggroup.comresearchgate.net The introduction of alkyl substituents on the amino group can significantly modulate the compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. These modifications are crucial in drug design and discovery for optimizing the efficacy and pharmacokinetic profiles of potential therapeutic agents. For instance, substituted 2-aminopyridines have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents. nih.gov
Beyond medicinal chemistry, alkylated 2-aminopyridines are valuable ligands in coordination chemistry and organometallic catalysis. The nitrogen atoms of the pyridine ring and the amino group can chelate to metal centers, forming stable complexes that can catalyze a variety of organic transformations. acs.org The nature of the alkyl groups can influence the steric and electronic environment around the metal center, thereby fine-tuning the catalyst's activity and selectivity.
Furthermore, these compounds are instrumental in the synthesis of more complex heterocyclic systems. The amino group provides a reactive handle for further functionalization, enabling the construction of fused ring systems and other elaborate molecular architectures. acs.orgdicp.ac.cn The development of efficient synthetic methodologies for accessing polysubstituted pyridines remains a cornerstone of organic chemistry, driven by their exceptional functional versatility. acs.orgacs.org
Research Landscape for N-butyl-N-methylpyridin-2-amine and Structurally Related Pyridine Amine Congeners
While direct and extensive research on this compound is not yet widespread, the research landscape for its structural congeners—other N-alkylated and N,N-dialkylated 2-aminopyridines—provides a strong indication of its potential areas of application and research interest. The synthesis and properties of this class of compounds are being actively explored.
Synthetic Methodologies: A primary focus of current research is the development of efficient and sustainable methods for the N-alkylation of 2-aminopyridines. Traditional methods often require harsh conditions or the use of hazardous reagents. Modern approaches are geared towards catalytic and more environmentally benign processes.
Recent advancements include metal-free catalytic systems for N-alkylation. For example, a method utilizing BF₃·OEt₂ as a catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones has been reported, proceeding under aerobic conditions to yield a diverse range of substituted secondary amines. acs.org Another innovative approach involves a base-promoted cascade reaction of N-propargylic β-enaminones with formamides to produce densely substituted 2-aminopyridines. dicp.ac.cn
Heterogeneous catalysis also presents a promising avenue for the industrial-scale synthesis of N-alkylated aminopyridines. A patented process describes the use of a heterogeneous catalyst for the N-alkylation of aminopyridine compounds with various alkylating agents, such as alcohols and ethers, to produce N-monoalkylated and N,N-dialkylated aminopyridines. google.com
Table 1: Selected Synthetic Approaches to N-Alkylated 2-Aminopyridines
| Method | Catalyst/Reagent | Substrates | Key Features |
| Metal-Free N-Alkylation | BF₃·OEt₂ | 2-Aminopyridines, 1,2-Diketones | Proceeds under aerobic conditions, produces substituted secondary amines. acs.org |
| Cascade Reaction | NaOH | N-Propargylic β-enaminones, Formamides | Delivers densely substituted 2-aminopyridines at room temperature. dicp.ac.cn |
| Heterogeneous Catalysis | Supported Ru, Ni, Co, Au, Cu, Mo | Aminopyridines, Alcohols/Ethers | Suitable for industrial-scale synthesis of mono- and dialkylated products. google.com |
| Multicomponent Reaction | Solvent-free | Enaminones, Malononitrile, Primary amines | Efficient and clean synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov |
Potential Applications: Based on the known activities of its congeners, this compound and related compounds are likely to be investigated in several key areas:
Medicinal Chemistry: The combination of a butyl and a methyl group on the exocyclic nitrogen could impart a specific lipophilic character, potentially enhancing membrane permeability and oral bioavailability. Research into the biological activities of such compounds could uncover novel therapeutic agents. For example, 3,5-diaryl-2-aminopyridines have shown promise as orally active antimalarial agents. acs.org
Materials Science: The pyridine nitrogen provides a site for quaternization, leading to the formation of pyridinium (B92312) salts. These ionic compounds could be explored as components of ionic liquids or as functional organic materials with interesting electronic or optical properties.
Agrochemicals: The pyridine scaffold is a common feature in many pesticides and herbicides. The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy or selectivity.
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-butyl-N-methylpyridin-2-amine |
InChI |
InChI=1S/C10H16N2/c1-3-4-9-12(2)10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
DTQQDXUSOKWXRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for N Butyl N Methylpyridin 2 Amine and Analogous Pyridine Amine Architectures
Strategies for Direct N-Alkylation of 2-Aminopyridines
Direct alkylation of 2-aminopyridine (B139424) is a common and straightforward approach. However, challenges such as over-alkylation, which leads to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts, must be managed. nih.govpnu.ac.ir Furthermore, the pyridine (B92270) ring's nitrogen atom can compete with the exocyclic amino group for alkylation, although this is generally less favorable. researchgate.net
Exploration of Direct Alkylation Reagents and Reaction Conditions
A variety of reagents can be employed for the N-alkylation of 2-aminopyridines. Alkyl halides are traditional alkylating agents, but their use can lead to poor yields and mixtures of products. researchgate.netresearchgate.net A more controlled and efficient method is reductive amination, which involves the reaction of an amine with an aldehyde or ketone to form an imine, followed by in-situ reduction. This approach is highly effective for synthesizing secondary amines from primary amines. ias.ac.inmasterorganicchemistry.com Common reducing agents include sodium borohydride (NaBH₄) and its derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com
Another increasingly popular and sustainable method is the "hydrogen borrowing" or "hydrogen autotransfer" strategy. thieme-connect.deresearchgate.net In this process, a catalyst, typically based on a transition metal like ruthenium or copper, temporarily oxidizes an alcohol to its corresponding aldehyde. rsc.orgnih.gov This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol. This method is atom-economical, with water being the only byproduct. researchgate.net
Table 1: Comparison of N-Alkylation Strategies for Aminopyridines
| Strategy | Alkylating Agent | Typical Conditions | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halides (e.g., Iodomethane, Butyl Bromide) | Base (e.g., NaH, K₂CO₃), Aprotic Solvent | Readily available reagents | Risk of over-alkylation, potential for ring alkylation, moderate yields. researchgate.net |
| Reductive Amination | Aldehydes (e.g., Formaldehyde, Butanal) | Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃), Solvent (e.g., MeOH, DCE) | High selectivity for mono-alkylation, mild conditions, good yields. ias.ac.inscielo.org.mx | Requires handling of potentially volatile or unstable aldehydes. |
| Reductive Amination | Carboxylic Acids (e.g., Formic Acid, Butanoic Acid) | NaBH₄, THF | Uses stable and readily available carboxylic acids. researchgate.net | Requires a stoichiometric amount of a strong reducing agent. |
| Hydrogen Borrowing | Alcohols (e.g., Methanol, 1-Butanol) | Transition Metal Catalyst (e.g., Ru, Pd, Cu complexes), High Temperature | Atom-economical, environmentally friendly (water is the byproduct), high selectivity. rsc.orgrsc.orgresearchgate.net | Requires a catalyst, may require high temperatures. |
Specific N-Methylation and N-Butylation Protocols for 2-Aminopyridine Derivatives
To synthesize N-butyl-N-methylpyridin-2-amine, a sequential alkylation approach starting from 2-aminopyridine is necessary. This can be achieved by first introducing the methyl group, followed by the butyl group, or vice versa.
One effective protocol involves reductive amination using carboxylic acids and sodium borohydride. researchgate.net For instance, 2-aminopyridine can first be N-methylated using formic acid and NaBH₄. rhhz.netrsc.org The resulting N-methylpyridin-2-amine can then be isolated and subjected to a second reductive amination with butanoic acid and NaBH₄ to yield the final product.
Alternatively, the "hydrogen borrowing" methodology offers a catalytic route. N-butylpyridin-2-amine, which can be synthesized via other methods (see Section 2.2.1), could be N-methylated using methanol in the presence of a suitable ruthenium catalyst. nih.gov
A hypothetical two-step synthesis via reductive amination is outlined below:
Step 1: N-Butylation of 2-Aminopyridine. 2-Aminopyridine is reacted with butanal in the presence of a reducing agent like sodium triacetoxyborohydride in a solvent such as dichloroethane (DCE) to form N-butylpyridin-2-amine.
Step 2: N-Methylation of N-butylpyridin-2-amine. The intermediate, N-butylpyridin-2-amine, is then subjected to a second reductive amination, this time using formaldehyde or formic acid as the C1 source, to introduce the methyl group and afford this compound. rhhz.net
Pyridine Ring Functionalization Approaches in Amine Synthesis
Instead of building upon a 2-aminopyridine starting material, an alternative strategy involves introducing the amino group onto an existing pyridine ring.
Applications of the Chichibabin Reaction and its Modern Adaptations
The Chichibabin reaction is a classic method for the direct amination of pyridine to produce 2-aminopyridine. wikipedia.org The reaction traditionally involves heating pyridine with sodium amide (NaNH₂) in an inert solvent. scientificupdate.com The mechanism is a nucleophilic addition of the amide anion (NH₂⁻) to the pyridine ring, followed by the elimination of a hydride ion (H⁻). wikipedia.orgscientificupdate.com
While the classic Chichibabin reaction installs a primary amino group (-NH₂), modern adaptations have expanded its scope. A significant development is the use of a sodium hydride-iodide composite (NaH-iodide) to mediate the reaction with primary alkylamines. ntu.edu.sg This allows for the direct synthesis of N-alkyl-2-aminopyridines from pyridine itself. For example, reacting pyridine with n-butylamine in the presence of NaH and LiI provides a high yield of N-butylpyridin-2-amine. ntu.edu.sg This intermediate can then be N-methylated in a subsequent step as described in section 2.1.2.
Table 2: Conditions for Modern Chichibabin Amination with n-Butylamine
| Substrate | Amine | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | n-Butylamine (2 equiv) | NaH (3 equiv), LiI (2 equiv) | 85 | 7 | 93 | ntu.edu.sg |
Nucleophilic Aromatic Substitution Pathways to Pyridine Amines
Nucleophilic aromatic substitution (SNAr) provides a powerful and regioselective route to 2-aminopyridine derivatives. This pathway requires a pyridine ring substituted with a good leaving group, typically a halogen (F, Cl, Br, I), at the 2-position. sci-hub.se The reaction involves the displacement of the halide by an amine nucleophile.
To synthesize this compound via this route, one would react a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with the pre-synthesized secondary amine, N-methylbutylamine. The reaction is often facilitated by heat, sometimes with microwave irradiation to reduce reaction times, and may be performed in a polar aprotic solvent like DMSO or N-methylpyrrolidone (NMP). sci-hub.setandfonline.com The reactivity of the halopyridine generally follows the order F > Cl > Br > I for oxygen nucleophiles, but for sulfur nucleophiles, the order is I > Br > Cl > F, indicating that the optimal leaving group can depend on the nucleophile. sci-hub.se This method is advantageous because it forms the desired C-N bond in a single, predictable step, provided the secondary amine is readily available.
Multi-Component and Catalytic Synthetic Routes
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.govresearchgate.net Several MCRs have been developed for the de novo synthesis of highly substituted 2-aminopyridine frameworks. rsc.orgresearchgate.net These reactions often start from simple, acyclic precursors like enaminones, malononitrile, and various primary amines, which undergo a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization to build the pyridine ring. nih.gov While extremely powerful for generating molecular diversity, these methods are typically geared towards producing complex, polysubstituted pyridines rather than simple analogs like this compound.
Catalytic routes are integral to many modern synthetic strategies. As discussed previously, the "hydrogen borrowing" mechanism provides a green, catalytic method for the N-alkylation of amines with alcohols using transition metal complexes. nih.govresearchgate.net Additionally, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are widely used for C-N bond formation and can be applied to the synthesis of aminopyridines from halopyridines. mdpi.com Ruthenium-based catalysts have also been shown to enable the SNAr amination of 2-aminopyridines, where the amino group itself acts as the leaving group, displaced by another amine. thieme-connect.de These catalytic systems offer advantages in terms of efficiency, selectivity, and functional group tolerance.
Condensation Reactions in the Formation of Pyridyl-Amine Species
Condensation reactions represent a foundational approach to the synthesis of the pyridine core. One of the most well-known methods is the Hantzsch pyridine synthesis, which involves a multicomponent reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. mdpi.com This reaction proceeds through the formation of a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the corresponding pyridine. mdpi.com
Variations of this approach, such as the Bohlmann-Rahtz pyridine synthesis, utilize enamines and ethynylketones to produce substituted pyridines. organic-chemistry.org The reaction initially forms an aminodiene intermediate, which, upon heating, undergoes cyclodehydration to yield the pyridine ring. organic-chemistry.org While effective, this method can require high temperatures for the final cyclization step. organic-chemistry.org To address this, modifications using acid catalysis have been developed to facilitate the reaction at lower temperatures. organic-chemistry.org
More recent innovations in condensation strategies include one-pot, multicomponent reactions that offer improved efficiency and greener reaction conditions. For instance, a four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate can be employed to synthesize various substituted pyridines. nih.gov
Reductive Amination Strategies for Amine Formation
Reductive amination is a powerful and widely used method for the formation of C-N bonds, and it is particularly useful for introducing or modifying alkyl substituents on a pyridine amine. wikipedia.orglibretexts.org This two-step, one-pot process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com
A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. libretexts.orgmasterorganicchemistry.com The choice of reducing agent is often dictated by the specific substrates and the desired reaction conditions. For example, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
In the context of synthesizing compounds like this compound, reductive amination can be applied by reacting a suitable pyridine aldehyde or ketone with the appropriate amine. For instance, reacting 2-pyridinecarboxaldehyde with N-methylbutylamine in the presence of a reducing agent would yield the target molecule. This method is highly versatile and can be used to generate a wide array of N-substituted pyridine amines by varying the carbonyl and amine starting materials. nih.gov
Palladium-Catalyzed C-N Cross-Coupling Reactions in Pyridine Amine Construction
Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of arylamines, including N-substituted pyridylamines. researchgate.netacs.orgresearchgate.net This methodology allows for the formation of a bond between a nitrogen atom of an amine and a carbon atom of a halo- or pseudohalo-pyridine.
The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and a wide variety of phosphine-based ligands, such as Xantphos, have been developed to facilitate the coupling of various substrates. mdpi.com The reaction is generally tolerant of a wide range of functional groups, making it a versatile method for the synthesis of complex molecules. researchgate.netnih.gov
For the synthesis of this compound, this would involve the coupling of 2-halopyridine (e.g., 2-bromopyridine) with N-methylbutylamine in the presence of a suitable palladium catalyst system. This approach provides a direct and efficient route to the desired product. Recent advancements have led to the development of highly active catalyst systems that allow for the use of low catalyst loadings and milder reaction conditions. nih.govacs.org
Suzuki Cross-Coupling Methodologies for Substituted Pyridine Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is widely used in the synthesis of substituted pyridines. nih.govcdnsciencepub.com This reaction involves the palladium-catalyzed coupling of a pyridyl halide or triflate with a boronic acid or boronate ester. nih.govacs.org
While primarily used for C-C bond formation, the Suzuki coupling can be a key step in a multi-step synthesis of N-substituted pyridine amines. For example, a substituted pyridine core can be constructed using a Suzuki reaction, followed by the introduction of the amino group in a subsequent step. This strategy allows for the modular synthesis of a wide range of pyridine amine derivatives with diverse substitution patterns. nih.gov
The reaction conditions for Suzuki couplings are generally mild and tolerant of many functional groups. nih.gov A variety of palladium catalysts and ligands can be used, and the choice often depends on the specific substrates being coupled. cdnsciencepub.comacs.org The versatility and reliability of the Suzuki coupling make it a valuable tool in the synthetic chemist's arsenal for the construction of complex pyridine-containing molecules. acs.org
Peterson Olefination in the Synthesis of Pyridine Amine Derivatives
The Peterson olefination is a chemical reaction that utilizes α-silyl carbanions to convert aldehydes or ketones into alkenes. organic-chemistry.orgwikipedia.org This reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to form the alkene. wikipedia.org A key advantage of this method is the ability to control the stereochemistry of the resulting alkene by choosing the appropriate elimination conditions. wikipedia.org
While not a direct method for forming the C-N bond of a pyridine amine, the Peterson olefination can be employed to synthesize precursors or derivatives of these compounds. For example, it can be used to introduce an alkenyl substituent onto a pyridine ring, which can then be further functionalized. nih.gov
Reaction Chemistry and Mechanistic Elucidation of N Butyl N Methylpyridin 2 Amine Systems
Detailed Mechanistic Investigations of N-Alkylation Processes in 2-Aminopyridines
The synthesis of asymmetrically substituted amines like N-butyl-N-methylpyridin-2-amine presents a challenge due to the increasing nucleophilicity of the nitrogen atom with each successive alkylation, often leading to overalkylation. acs.orgwikipedia.org The direct N-alkylation of 2-aminopyridines is a fundamental process for creating tertiary amines. This transformation can be achieved through various methods, including the use of alkyl halides or alcohols as alkylating agents. wikipedia.org Industrially, catalytic processes are favored for their efficiency and selectivity. google.com
The N-alkylation of amines with alkyl halides is a classic example of nucleophilic aliphatic substitution. wikipedia.org However, achieving selective mono-alkylation of a primary amine or selective secondary alkylation of a primary amine to produce a specific tertiary amine requires careful control of reaction conditions. For laboratory-scale synthesis, methods have been developed to mitigate the issue of overalkylation. One such strategy involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for a "self-limiting" alkylation process. In this approach, the nucleophilicity of the nitrogen center decreases after the initial alkylation, thus preventing further reaction. acs.org
Mechanistic studies involving lithium, magnesium, and zinc alkyl reagents with bis(imino)pyridine systems have shown that N-alkylation can proceed via single electron-transfer processes, sometimes involving paramagnetic intermediates. nih.gov The reversibility of the N-alkylation process has also been demonstrated through crossover experiments. nih.gov
In the context of catalyzed N-alkylation and related transformations, iminium intermediates play a pivotal role. For instance, the synthesis of imidazo[1,2-a]pyridines, which involves the reaction of 2-aminopyridines with other reagents, often proceeds through the formation of an iminium ion. This intermediate is then susceptible to cyclization. beilstein-journals.org
Keteniminium ions are another class of reactive intermediates that can be generated from the electrophilic activation of amides. d-nb.info While not a direct N-alkylation of the pyridine (B92270) amine itself, the chemistry of these intermediates is relevant to understanding the reactivity of nitrogen-containing functional groups attached to a pyridine ring. The generation of keteniminium ions from amides typically involves an activation step followed by elimination. d-nb.info
In the synthesis of substituted 2-aminopyridines from N-propargylic β-enaminones, the reaction proceeds through an in situ generated 1,4-oxazepine, which can be considered a type of cyclic enamine or iminium precursor. dicp.ac.cn This highlights the diverse pathways through which iminium-like species can mediate the formation of substituted pyridine amines.
The direct amination of the pyridine ring is a key method for the synthesis of 2-aminopyridines, the precursors to compounds like this compound. The most classic example is the Chichibabin reaction, which involves the reaction of pyridine with sodium amide to produce 2-aminopyridine (B139424). wikipedia.orgchemistnotes.com This reaction proceeds via a nucleophilic addition-elimination mechanism. wikipedia.orgscientificupdate.com
The mechanism involves the following steps:
Nucleophilic Addition: The strongly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring. This leads to the formation of a negatively charged σ-complex, often referred to as a Meisenheimer-type intermediate. wikipedia.orgscientificupdate.com
Hydride Elimination: The aromaticity of the pyridine ring is restored through the elimination of a hydride ion (H⁻). The eliminated hydride then reacts with an acidic proton source in the reaction mixture, such as ammonia or the product aminopyridine, to form hydrogen gas. wikipedia.org
The success of the Chichibabin reaction is dependent on the ease of hydride elimination and the stability of the intermediate σ-adduct. wikipedia.org Pyridines with leaving groups at the 2 or 4 positions also undergo nucleophilic substitution via an addition-elimination mechanism. quimicaorganica.org In contrast, pyridines with leaving groups at the 3-position may react through an elimination-addition mechanism involving a highly reactive pyridyne intermediate, especially in the presence of a strong base. quimicaorganica.org
Modern variations of pyridine amination often involve the activation of pyridine N-oxides. nih.govresearchgate.net These methods also typically follow an addition-elimination type pathway, where an activating agent makes the 2-position more susceptible to nucleophilic attack by an amine. researchgate.net
| Reaction | Key Features | Intermediate |
| Chichibabin Reaction | Direct amination of pyridine with NaNH₂. | σ-adduct (Meisenheimer-type) |
| Nucleophilic Substitution | Reaction of 2- or 4-halopyridines with nucleophiles. | σ-adduct |
| Elimination-Addition | Reaction of 3-halopyridines with strong bases. | Pyridyne |
| Amination of N-Oxides | Activation of pyridine N-oxide followed by amine addition. | Activated N-oxide complex |
Pyridine Ring Reactivity and Substituent Effects on Reaction Pathways
The reactivity of the pyridine ring is fundamentally influenced by the electronegative nitrogen atom, which makes the ring electron-deficient compared to benzene. This has profound implications for its reaction chemistry. The pyridine ring is generally less reactive towards electrophilic aromatic substitution and more reactive towards nucleophilic substitution. wikipedia.org
The presence of an amino group at the 2-position, as in 2-aminopyridine, and further N-alkylation to form this compound, significantly modifies the reactivity of the pyridine ring. The amino group is an activating, ortho-, para-directing group for electrophilic substitution. However, in acidic media, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion, which strongly deactivates the ring towards electrophilic attack. uoanbar.edu.iq
Substituents on the pyridine ring or on the exocyclic nitrogen atom can have a significant impact on reaction pathways and reactivity. rsc.org For instance, in the context of metal complexation, the position of an amino substituent on the pyridine ring affects the bond lengths between the metal and the nitrogen and oxygen donor atoms in picolinate (B1231196) complexes. An amino group at the 6-position (ortho to the ring nitrogen) can cause steric repulsion, weakening the metal-nitrogen bond. digitellinc.com
In nucleophilic substitution reactions, electron-withdrawing groups on the pyridine ring enhance its reactivity towards nucleophiles. Conversely, electron-donating groups can facilitate electrophilic substitution. uoanbar.edu.iqpearson.com The directing effects of substituents are crucial for predicting the outcome of these reactions. pearson.com
The table below summarizes the general effects of substituents on the reactivity of the pyridine ring.
| Substituent Type | Position | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |
| Electron-Donating | 2, 4, 6 | Activating | Deactivating |
| Electron-Donating | 3, 5 | Activating | Deactivating |
| Electron-Withdrawing | All | Deactivating | Activating |
Stereochemical Aspects and Conformational Dynamics in Pyridine Amine Transformations
The stereochemistry of reactions involving pyridine amines is a critical aspect, particularly in the synthesis of chiral molecules for pharmaceutical applications. Chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. acs.org These processes often involve stereoselective enzymatic reduction steps.
The conformational dynamics of substituted pyridine amines can also influence their reactivity. For example, in the formation of metal clusters with 2-aminopyridines, the presence of substituents on either the pyridine ring or the amino nitrogen affects the fluxionality of the resulting complexes, which is a manifestation of their conformational dynamics. rsc.org
Recent advances in the catalytic stereoselective dearomatization of pyridines have opened up new avenues for creating complex, three-dimensional structures from flat aromatic precursors. mdpi.com These reactions can proceed through various mechanisms, including dearomative substitution at the nucleophilic pyridine nitrogen. mdpi.com The stereoselectivity of these transformations can often be controlled by the choice of catalyst and reaction conditions. For example, in some dearomatization reactions, the stereochemical outcome is kinetically controlled at low temperatures, while at higher temperatures, the thermodynamically more stable product is formed. mdpi.com
Advanced Spectroscopic and Structural Characterization of N Butyl N Methylpyridin 2 Amine and Cognates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-butyl-N-methylpyridin-2-amine. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.
In the ¹H NMR spectrum of a related compound, tri-n-butylamine, the signals for the butyl group protons appear at specific chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃). The terminal methyl protons (CH₃) resonate as a triplet at approximately 0.91 ppm. The methylene (B1212753) groups (CH₂) adjacent to the methyl group and the subsequent methylene group appear as multiplets around 1.28 ppm and 1.41-1.45 ppm, respectively. The methylene group directly attached to the nitrogen atom shows a triplet at around 2.40 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information. For tri-n-butylamine in CDCl₃, the carbon of the terminal methyl group appears at approximately 14.0 ppm. The carbons of the two internal methylene groups are found at about 20.7 ppm and 29.1 ppm, while the carbon of the methylene group bonded to the nitrogen atom resonates at approximately 53.8 ppm. rsc.org For other related amine compounds, the chemical shifts can vary depending on the electronic environment. For instance, in N-methyl morpholine (B109124), the carbons of the morpholine ring appear at 66.9 ppm and 55.4 ppm, with the N-methyl carbon at 46.4 ppm. rsc.org
These characteristic chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are instrumental in confirming the presence and connectivity of the n-butyl and methyl groups attached to the pyridin-2-amine core.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Butylamine and Related Structures in CDCl₃
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Terminal CH₃ | ~0.91 (triplet) | ~14.0 |
| Internal CH₂ | ~1.28 (multiplet) | ~20.7 |
| Internal CH₂ | ~1.41-1.45 (multiplet) | ~29.1 |
| N-CH₂ | ~2.40 (triplet) | ~53.8 |
Data is based on tri-n-butylamine as a representative structure. rsc.org
Mass Spectrometry (MS and HRMS) in Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are critical for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through fragmentation analysis.
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. For this compound, this would confirm its molecular weight. High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the precise elemental formula, distinguishing it from other compounds with the same nominal mass. For example, HRMS was used to confirm the molecular formula of 2-(hydroxymethyl)pyridine-borane, where the calculated m/z for the (M-H)⁺ ion was 122.0772, and the found value was in exact agreement. rsc.org
The fragmentation pattern observed in the mass spectrum offers valuable structural information. The bonds in the molecular ion break in predictable ways, creating smaller, charged fragments. The analysis of these fragment ions helps to piece together the original structure. For instance, in the mass spectrometric analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) metabolites, fragmentation patterns were used to identify the site of adduction. nih.gov The loss of specific groups, such as a methyl radical (·CH₃) or a butyl group, from the parent ion of this compound would produce characteristic fragment ions, further confirming its structure.
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
The FT-IR spectrum of a compound provides information on the absorption of infrared radiation, which excites molecular vibrations. For this compound, key vibrational bands would include C-H stretching vibrations of the alkyl groups (butyl and methyl) typically observed in the 2850-3000 cm⁻¹ region. The C-N stretching vibrations of the amine would also be present, although their position can be variable. The aromatic pyridine (B92270) ring will exhibit characteristic C=C and C=N stretching vibrations, often seen in the 1400-1600 cm⁻¹ range. For instance, in a study of a polymer containing a pyridine moiety, bands at 1652 and 1592 cm⁻¹ were attributed to C=N and C=C groups, respectively. researchgate.net
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C backbone of the butyl group and the symmetric breathing modes of the pyridine ring would be expected to show strong signals in the Raman spectrum. The combination of both FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive functional group analysis.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing
For this technique to be successful, a suitable single crystal of the compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
This method has been used to determine the structures of various nitrogen-containing heterocyclic compounds. For example, the crystal structure of ζ-N₂, a high-pressure phase of nitrogen, was solved using single-crystal X-ray diffraction, revealing a monoclinic unit cell. uchicago.edu Similarly, the structures of zinc halide complexes with 2-methylimidazole (B133640) were determined, showing a distorted tetrahedral coordination around the zinc atom. researchgate.net For this compound, a single crystal X-ray diffraction study would provide unequivocal proof of its molecular structure and offer insights into intermolecular interactions, such as van der Waals forces or potential hydrogen bonding, that govern its crystal packing. The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such crystallographic data. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of UV and visible light. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the pyridine ring.
Aromatic systems like pyridine exhibit characteristic π → π* transitions, which typically result in strong absorption bands in the UV region. The substitution on the pyridine ring, in this case by the N-butyl-N-methylamino group, can cause a shift in the position and intensity of these absorption bands. This is due to the electronic effects of the substituent on the π-system of the ring. For example, in a study of N-oxidized metabolites of PhIP, the UV-Vis spectra showed distinct absorption maxima, with HONH-PhIP displaying a prominent maximum at 320 nm and NO-PhIP showing a new absorption band at 405 nm. nih.gov The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands that can be used for its identification and quantification.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tri-n-butylamine |
| N-methyl morpholine |
| 2-(hydroxymethyl)pyridine-borane |
| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) |
| HONH-PhIP |
| NO-PhIP |
| ζ-N₂ |
Computational Chemistry and Theoretical Investigations of N Butyl N Methylpyridin 2 Amine Molecular Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. arxiv.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations could provide the optimized molecular geometry of N-butyl-N-methylpyridin-2-amine, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. researchgate.net
For this compound, an FMO analysis would identify the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions. The distribution of the HOMO would indicate the sites prone to electrophilic attack, likely centered on the electron-rich pyridine (B92270) ring and the nitrogen atom of the amino group. Conversely, the LUMO distribution would highlight the sites susceptible to nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap (ΔE) | - |
| Note: Specific values are not available in the literature and would require dedicated computational studies. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov
An MEP analysis of this compound would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. nih.gov The amino group would also exhibit negative potential, while the hydrogen atoms of the alkyl chains and the pyridine ring would show positive potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions. nih.gov It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy (E(2)). nih.govresearchgate.net
For this compound, NBO analysis could reveal hyperconjugative interactions that contribute to the molecule's stability. For instance, it could quantify the delocalization of electron density from the nitrogen lone pairs into the antibonding orbitals of the pyridine ring and the alkyl groups.
Table 2: Hypothetical NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) |
| LP (N_amino) | π* (Pyridine ring) | - |
| σ (C-H_butyl) | σ* (C-C_butyl) | - |
| Note: Specific values are not available in the literature and would require dedicated computational studies. |
Fukui Function Calculations for Predicting Reactive Sites
The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule. ias.ac.in It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. bas.bg There are three types of Fukui functions to predict sites for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0). bas.bg
Calculations for this compound would provide numerical values for the Fukui functions on each atom, allowing for a precise ranking of their reactivity. It is expected that the nitrogen atom of the pyridine ring and specific carbon atoms would be identified as key reactive centers. researchgate.net
Potential Energy Surface (PES) Scans for Conformational Studies
Potential Energy Surface (PES) scans are performed to explore the conformational landscape of a molecule. arxiv.org By systematically changing specific dihedral angles and calculating the energy at each step, a PES scan can identify the different conformers (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them.
A PES scan for this compound, focusing on the rotation around the C-N bonds connecting the butyl and methyl groups to the pyridine ring, would be essential to determine the most stable conformation of the molecule in the gas phase. This information is crucial for understanding its three-dimensional structure and how it might interact with other molecules.
Quantum Theory of Atoms In Molecules (QTAIM) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.org By analyzing the topology of the electron density, QTAIM can characterize the nature of chemical bonds. Key to this analysis are the bond critical points (BCPs), where the gradient of the electron density is zero. muni.czarxiv.org
The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds). muni.cz For this compound, a QTAIM analysis would provide a detailed description of the bonding within the pyridine ring, the C-N bonds, and the C-C and C-H bonds of the alkyl chains, quantifying their covalent character.
Table 3: Hypothetical QTAIM Data for Selected Bonds in this compound
| Bond | Hypothetical ρ(r) (a.u.) | Hypothetical ∇²ρ(r) (a.u.) |
| C-N (Pyridine-Amino) | - | - |
| C-C (Butyl) | - | - |
| N-C (Amino-Butyl) | - | - |
| Note: Specific values are not available in the literature and would require dedicated computational studies. |
Theoretical Prediction of Spectroscopic Parameters
The theoretical prediction of spectroscopic parameters for molecular systems like this compound provides invaluable insights into their structural and electronic properties. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), have become a cornerstone in this field, offering a balance between accuracy and computational cost. researchgate.net These theoretical investigations are crucial for interpreting experimental spectra and understanding the fundamental vibrational modes of the molecule.
For derivatives of 2-aminopyridine (B139424), theoretical calculations are employed to predict infrared (IR) and Raman spectra. nih.govresearchgate.net The process typically begins with the optimization of the molecular geometry to find the lowest energy conformation. Following this, vibrational frequency calculations are performed at the same level of theory. These calculations provide the frequencies of the normal modes of vibration, their intensities, and their corresponding atomic displacements.
In studies of similar molecules, such as 2-amino-3-methylpyridine, a comparison between the theoretically calculated and experimentally obtained IR and Raman spectra shows a good correlation, which validates the computational approach. researchgate.net For instance, the characteristic N-H stretching vibrations of secondary amines are readily identifiable. In saturated secondary amines, this peak is typically observed in the range of 3320–3280 cm⁻¹, while for aromatic secondary amines, it appears around 3400 cm⁻¹. spectroscopyonline.com The N-H wagging vibration, another key indicator for secondary amines, is generally found between 750 and 700 cm⁻¹. spectroscopyonline.com
Furthermore, the presence of an N-methyl group can be identified by a characteristic sharp, medium-intensity peak just below the typical saturated C-H stretching region, around 2805–2780 cm⁻¹ for saturated amines and 2820–2810 cm⁻¹ for aromatic amines. spectroscopyonline.com
A hypothetical representation of theoretically predicted vibrational frequencies for this compound, based on data for analogous compounds, is presented in Table 1.
Table 1: Hypothetical Theoretical Vibrational Frequencies for this compound (Note: This data is illustrative and based on typical values for similar compounds, as direct experimental or theoretical data for this compound is not available in the cited literature.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2960-2850 |
| N-Methyl Symmetric Stretch | ~2815 |
| Pyridine Ring Stretch | 1600-1450 |
| CH₂ Scissoring | ~1465 |
| CH₃ Asymmetric Bend | ~1450 |
| CH₃ Symmetric Bend | ~1375 |
| C-N Stretch | 1340-1250 |
| N-H Wag | 750-700 |
Investigation of Non-Linear Optical (NLO) Properties through Quantum Mechanical Methods
The investigation of non-linear optical (NLO) properties of organic molecules, such as this compound, is a burgeoning area of research with potential applications in optoelectronics and photonics. rsc.org Quantum mechanical methods are pivotal in predicting and understanding the NLO behavior of these materials at the molecular level. rsc.org
The NLO response of a molecule is primarily governed by its hyperpolarizability. A large hyperpolarizability value is indicative of a significant NLO effect. In donor-acceptor substituted π-conjugated systems, intramolecular charge transfer (ICT) plays a crucial role in enhancing the NLO properties. acs.org The pyridine ring can act as an electron acceptor, and the amino group, with its lone pair of electrons, functions as an electron donor. The presence of alkyl substituents (butyl and methyl groups) on the nitrogen atom can further modulate the electronic properties and, consequently, the NLO response.
Computational studies on pyridine and its derivatives have utilized DFT methods, such as B3LYP with various basis sets, to calculate the polarizability and first-order hyperpolarizability. jocpr.com For instance, a comprehensive study on pyridine and pentachloropyridine (B147404) revealed the significant impact of substitution on these properties. jocpr.com
The investigation of NLO properties often involves the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). worldscientific.com The energy gap between the HOMO and LUMO is a critical parameter; a smaller energy gap generally correlates with a higher NLO response. acs.org
For pyrimidine (B1678525) derivatives, which are structurally related to pyridines, computational analyses have been instrumental in predicting their NLO behavior in crystalline environments. rsc.org These studies have shown that intermolecular interactions within a crystal can significantly enhance the NLO properties compared to the isolated molecule. rsc.org
A hypothetical representation of calculated NLO parameters for this compound, based on general trends for similar compounds, is presented in Table 2.
Table 2: Hypothetical Calculated NLO Properties for this compound (Note: This data is illustrative and based on typical values for similar compounds, as direct experimental or theoretical data for this compound is not available in the cited literature.)
| Parameter | Predicted Value |
| Dipole Moment (μ) | 2-4 Debye |
| Average Polarizability (α) | 15-25 x 10⁻²⁴ esu |
| First-Order Hyperpolarizability (β) | 5-15 x 10⁻³⁰ esu |
| HOMO-LUMO Energy Gap | 4-5 eV |
Coordination Chemistry and Ligand Applications of N Butyl N Methylpyridin 2 Amine Derivatives
Synthesis and Characterization of Metal Complexes Incorporating Pyridine-Amine Ligands
The synthesis of metal complexes with pyridine-amine ligands is typically achieved through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the final product's composition and structure.
For instance, the synthesis of Ni(II), Cu(I), and Ag(I) complexes with pyridine-based ligands has been carried out by reacting the ligand with the corresponding metal halide or nitrate (B79036) salt in ethanol (B145695). jscimedcentral.comjscimedcentral.com The resulting complexes can often be isolated as stable solids and recrystallized from suitable solvents like ethanol or acetonitrile. jscimedcentral.comias.ac.in Similarly, cobalt(II) complexes with hemilabile P^N donor ligands, including a pyridylphosphine, have been synthesized by reacting CoCl₂·6H₂O with the respective ligand. researchgate.net
Ruthenium(II) complexes bearing tridentate NNN ligands with pyridyl moieties are typically prepared by heating a ruthenium precursor, such as Ru(PPh₃)₃Cl₂, with the ligand in a solvent like toluene (B28343) under reflux. rsc.org Another approach involves the reaction of [Ru(p-cymene)Cl(μ-Cl)]₂ with potentially bidentate ligands containing two donor nitrogen atoms to form complexes of the type [Ru(p-cymene)Cl₂L]. nih.gov
The characterization of these metal complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose.
Elemental Analysis: This technique is used to confirm the stoichiometry of the synthesized complexes. scirp.orgjocpr.com
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the C=N stretching vibration of the pyridine (B92270) ring, upon complexation provide evidence of metal-ligand bond formation. researchgate.netscirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode and the electronic environment around the metal center. rsc.orgnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal ion. nih.govscirp.orgrsc.org
UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the complex, providing information about the d-orbital splitting and the ligand field environment. researchgate.net
Mass Spectrometry: High-resolution mass spectrometry, particularly electrospray ionization (ESI-MS), is used to determine the mass-to-charge ratio of the complex ions, confirming their composition. rsc.orgnih.gov
The following table summarizes the synthesis and characterization of some representative metal complexes with pyridine-amine type ligands.
| Metal Ion | Ligand Type | Synthesis Method | Characterization Techniques | Reference |
|---|---|---|---|---|
| Ru(II) | Tridentate NNN ligand with pyridyl moiety | Reaction of Ru(PPh₃)₃Cl₂ with the ligand in refluxing toluene | NMR, FT-IR, ESI-MS, X-ray Crystallography | rsc.org |
| Ru(II) | Potentially bidentate ampy ligand | Reaction of [Ru(p-cymene)Cl(μ-Cl)]₂ with the ligand | Elemental Analysis, NMR, ESI-MS, TGA, X-ray Crystallography | nih.gov |
| Co(II) | Diphenyl-2-pyridylphosphine | Reaction of CoCl₂·6H₂O with the ligand | Elemental Analysis, FT-IR, UV-Vis, ESR | researchgate.net |
| Ni(II) | Pyridine | Reaction of NiCl₂·6H₂O with pyridine in ethanol | Elemental Analysis, Molar Conductance, Melting Point | jscimedcentral.com |
| Cu(I) | Pyridine | Reaction of CuCl with pyridine in ethanol | Elemental Analysis, Molar Conductance, Melting Point | jscimedcentral.com |
| Ag(I) | Pyridine | Reaction of AgNO₃ with pyridine in ethanol | Elemental Analysis, Molar Conductance, Melting Point | jscimedcentral.com |
| Zn(II) | 2-aminopyridine (B139424) | One-pot reaction of Zn(OAc)₂·2H₂O with the ligand in ethanol | NMR, IR, Elemental Analysis, X-ray Crystallography | ias.ac.in |
Exploration of Coordination Modes (Monodentate, Bidentate, Multidentate) and Ligand Field Effects
Pyridine-amine ligands, including N,N-dialkyl-pyridin-2-amine derivatives, can exhibit a variety of coordination modes depending on the nature of the ligand, the metal ion, and the reaction conditions.
Monodentate Coordination: In some cases, these ligands can act as monodentate donors, coordinating to the metal center solely through the pyridine nitrogen atom. pvpcollegepatoda.org This is more common when the amino group is sterically hindered or when other strongly coordinating ligands are present in the complex. For example, in some ruthenium(II) complexes, potentially bidentate aminopyridine ligands were found to act as monodentate donors through the pyridine nitrogen. nih.gov
Bidentate Coordination: The most common coordination mode for 2-aminopyridine derivatives is bidentate, where the ligand chelates to the metal ion through both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered ring. pvpcollegepatoda.org This chelation enhances the stability of the resulting complex.
Multidentate Coordination: Ligands incorporating multiple pyridine and amine functionalities can act as multidentate chelators, leading to the formation of more complex structures. For example, tripodal ligands based on a central amine with pyridylmethyl arms can form hexacoordinate complexes. researchgate.net
The coordination of these ligands to a transition metal ion results in the splitting of the metal's d-orbitals, a phenomenon described by Ligand Field Theory (LFT) . researchgate.netwikipedia.orgbritannica.com The magnitude of this splitting, denoted as Δ, depends on several factors, including the geometry of the complex, the nature of the metal ion, and the ligand's position in the spectrochemical series. uci.edu Pyridine-amine ligands are generally considered to be moderately strong field ligands. The electronic properties of the ligand, influenced by substituents on the pyridine ring or the amine nitrogen, can fine-tune the ligand field strength.
The table below illustrates the observed coordination modes for various pyridine-amine ligands with different transition metals.
| Ligand Type | Metal Ion | Coordination Mode | Coordination Geometry | Reference |
|---|---|---|---|---|
| 2-aminopyridine | Ru(II) | Monodentate (via pyridine N) | Distorted Octahedral | nih.gov |
| 2-aminopyridine | Zn(II) | Bidentate (Npyridine, Namino) | - | pvpcollegepatoda.org |
| Diphenyl-2-pyridylphosphine | Co(II) | Bidentate (P, Npyridine) | Tetragonally Distorted Octahedral | researchgate.net |
| Bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | Ru(II) | Tridentate (NNN) | - | rsc.org |
| N,N′,N″-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane | Ni(II), Zn(II) | Hexadentate | Octahedral | researchgate.net |
Applications of Pyridine-Amine Based Ligands in Transition Metal Complex Design (e.g., Ru(II), Co(II), Ni(II), Cu(II), Ag(I), Zn(II), Cd(II) Complexes)
The versatility of pyridine-amine ligands has led to their widespread use in the design of transition metal complexes with a range of applications.
Ruthenium(II) Complexes: Ruthenium(II) complexes with pyridine-amine ligands have shown significant potential as catalysts. For instance, complexes bearing tridentate NNN click-based ligands have demonstrated excellent activity and selectivity in the hydrogenation of ketones and aldehydes. rsc.org Additionally, organometallic ruthenium(II) complexes with aminopyridine ligands have been investigated for their cytotoxic activity against cancer cells. nih.gov
Cobalt(II) Complexes: Cobalt(II) complexes with pyridine-containing ligands have been synthesized and characterized, with studies focusing on their structural and magnetic properties. rsc.orgresearchgate.netscirp.org The coordination environment around the cobalt center can vary from tetrahedral to distorted octahedral, influencing the complex's electronic properties. researchgate.netnih.gov
Nickel(II) Complexes: Nickel(II) complexes with pyridine-based ligands are readily synthesized and often exhibit square planar or octahedral geometries. jscimedcentral.comjocpr.comrsc.org These complexes have been explored for their catalytic activities and interesting structural features.
Copper(II) Complexes: Copper(II) complexes with pyridine-amine ligands have been studied for their structural diversity and magnetic properties. The geometry around the copper(II) center can range from square planar to distorted square pyramidal. ias.ac.in
Silver(I) Complexes: Silver(I) complexes with pyridine-containing ligands have been investigated for their catalytic activity in organic reactions, such as A³-coupling reactions. acs.org They have also been studied for their potential antimicrobial properties. mdpi.com The coordination geometry of Ag(I) complexes with monodentate pyridine ligands is often linear. jscimedcentral.com
Zinc(II) and Cadmium(II) Complexes: Zinc(II) and Cadmium(II) complexes with pyridine-amine ligands have been synthesized and structurally characterized. ias.ac.inresearchgate.net Due to the d¹⁰ electronic configuration of these metal ions, their complexes are often studied for their coordination geometries and structural diversity rather than their electronic or magnetic properties.
The following table provides a summary of the applications of metal complexes with pyridine-amine type ligands.
| Metal Complex | Application | Reference |
|---|---|---|
| Ru(II)-NNN complexes | Catalysis (hydrogenation of ketones and aldehydes) | rsc.org |
| Ru(II)-aminopyridine complexes | Anticancer agents | nih.gov |
| Ag(I)-pyridine complexes | Catalysis (A³-coupling reactions) | acs.org |
| Ag(I)-pyridine complexes | Antimicrobial agents | mdpi.com |
| Zn(II)-2-aminopyridine complexes | Catalysis (Henry reaction) | ias.ac.in |
Structural and Electronic Factors Governing Metal-Ligand Interactions
The stability and properties of metal complexes with pyridine-amine ligands are governed by a delicate interplay of structural and electronic factors.
Structural Factors:
Steric Hindrance: The size of the alkyl groups on the amine nitrogen can significantly influence the coordination geometry and the stability of the complex. researchgate.netmdpi.com Larger alkyl groups can lead to steric repulsion, potentially weakening the metal-ligand bonds and favoring lower coordination numbers. researchgate.net This steric hindrance can also affect the ability of the ligand to adopt a particular coordination mode.
Chelate Ring Size: For bidentate and multidentate ligands, the size of the chelate ring formed upon coordination is a critical factor. Five- and six-membered chelate rings are generally the most stable. Pyridin-2-amine derivatives typically form stable five-membered chelate rings.
Ligand Bite Angle: The bite angle of a chelating ligand, which is the angle between the two donor atoms and the metal center, is constrained by the ligand's structure. The metal ion will adopt a geometry that best accommodates the ligand's bite angle.
Electronic Factors:
Electron-Donating/Withdrawing Groups: The electronic properties of the pyridine-amine ligand can be tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. nih.govnih.govrsc.org Electron-donating groups increase the electron density on the donor nitrogen atoms, making the ligand a stronger σ-donor and generally leading to stronger metal-ligand bonds. nih.gov Conversely, electron-withdrawing groups decrease the electron density on the donor atoms, weakening the σ-donor ability of the ligand. nih.gov
π-Backbonding: In addition to σ-donation from the ligand to the metal, π-backbonding can occur, where electron density is transferred from the metal's d-orbitals to the ligand's π* orbitals. wikipedia.org Pyridine is a weak π-acceptor ligand. The extent of π-backbonding depends on the energy and symmetry of the metal and ligand orbitals.
Hard and Soft Acid-Base (HSAB) Theory: The HSAB principle can provide a qualitative understanding of the metal-ligand interaction. The preference of a metal ion (Lewis acid) for a particular donor atom (Lewis base) depends on their relative hardness or softness.
Catalytic Roles and Applications of N Butyl N Methylpyridin 2 Amine Analogs
Utilization as Ligands in Homogeneous Catalysis for Organic Transformations
Analogs of N-butyl-N-methylpyridin-2-amine, more broadly known as substituted 2-aminopyridines, are crucial ligands in homogeneous catalysis. Their ability to form stable complexes with a variety of transition metals facilitates numerous organic transformations. nih.gov The pyridine (B92270) nitrogen and the exocyclic amino group can chelate to a metal center, creating a stable metallacycle that serves as the foundation for catalytic activity. nih.gov This bidentate coordination is central to their function in processes ranging from N-alkylation to C-H activation and redox reactions.
Catalytic N-Alkylation Processes
The N-alkylation of amines is a fundamental reaction in organic synthesis, and catalysts bearing aminopyridine-type ligands have demonstrated significant efficacy. The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a particularly atom-economical method where alcohols serve as alkylating agents, producing only water as a byproduct. researchgate.net Ruthenium and iridium complexes are frequently employed for this transformation.
For instance, Ru(II) complexes bearing N-heterocyclic carbene (NHC) ligands have been successfully used for the N-alkylation of aromatic amines with benzyl (B1604629) alcohols under solvent-free conditions. researchgate.net In these systems, 2-aminopyridine (B139424) itself can be efficiently alkylated, with the reaction showing high selectivity for the amino group over the pyridine nitrogen. researchgate.net Similarly, various nitrile-modified NHC–Ir(III) and NHC–Ru(II) complexes have been investigated for the N-alkylation of anilines with alcohols, with the iridium complexes generally showing superior performance. universiteitleiden.nl The proposed mechanism for these reactions involves the formation of a metal-hydride intermediate. universiteitleiden.nl Cobalt(II) complexes with inverse triazolyl-pyridine ligands have also been developed for the N-alkylation of amines with both primary and secondary alcohols. researchgate.net
A one-pot protocol for producing secondary aryl alkyl amines utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates. This method involves Chan-Lam coupling to form an N-aryl-N-aminopyridinium intermediate, which then undergoes selective monoalkylation. The pyridinium (B92312) group is subsequently cleaved to yield the desired secondary amine. stanford.edu
Metal-Catalyzed C-H Activation Strategies
The pyridine nitrogen in N-substituted-2-aminopyridines is an effective directing group for metal-catalyzed C-H activation, a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds. nih.gov This approach avoids the need for pre-functionalized substrates, enhancing atom economy.
Palladium and rhodium are the most prominent metals used in these transformations. For example, Pd(OAc)₂ can catalyze the carbonylative intramolecular cyclization of N-aryl-2-aminopyridines to produce 11H-pyrido[2,1-b]quinazolin-11-ones. nih.gov The catalytic cycle often involves the insertion of the Pd(II) catalyst into an aromatic C-H bond, followed by steps like alkene or CO insertion, and finally reductive elimination. nih.gov Similarly, Rh(III) catalysts have been used for the C(sp²)–H functionalization and cyclization of N-phenyl-2-aminopyridine with various partners like alkynes and α,β-unsaturated aldehydes. nih.gov The reaction proceeds through a six-membered rhodacycle intermediate formed by the pyridine-directed insertion of Rh(III) into the C-H bond. nih.gov
In some cases, the pyridine ring itself is the substrate. N-alkylpyridinium salts can act as transient directing groups to facilitate the C2,C6-diarylation of pyridine under palladium catalysis. acs.org A proposed mechanism involves the coordination of Pd(II) to the pyridine nitrogen, which initiates the activation of the C-H bond. acs.org More recently, a Ni-Al bimetallic system with an N-heterocyclic carbene (NHC) ligand was developed for the enantioselective para-C-H alkylation of pyridines with styrenes, demonstrating high site-selectivity and yielding enantioenriched 1,1-diarylalkanes. acs.org
Catalytic Oxidation and Reduction Reactions (e.g., Styrene (B11656) Oxidation, Alcohol Oxidation)
Complexes featuring aminopyridine analog ligands are also active catalysts for a range of oxidation and reduction reactions. The electronic and steric properties of the ligand play a crucial role in modulating the redox potential of the metal center and stabilizing reactive intermediates.
In the realm of oxidation, iron(II) complexes with α-iminopyridine ligands have been synthesized and shown to catalyze the oxidation of secondary alcohols to ketones using tert-butyl hydroperoxide (t-BuOOH) as the oxidant, with yields reaching up to 91%. rsc.org Another study found that an iminopyridine iron(II) complex could activate hydrogen peroxide (H₂O₂) for the oxidation of aliphatic alcohols. nih.gov Copper(II) complexes with various substituted pyridine ligands, such as 2,2′:6′,2′′-terpyridine and pyridinyl alcohols, have been employed as catalysts for the oxidation of alcohols and alkanes with peroxides under mild conditions. rsc.orgd-nb.info The mechanism for alcohol oxidation by copper complexes can involve metal-ligand cooperativity and the formation of Cu(II)-peroxo intermediates or proceed through a galactose oxidase-like mechanism involving H-atom transfer. d-nb.infonih.gov
For reduction reactions, Ni(II) complexes supported by tridentate, redox-active bis(imino)pyridine ligands have proven to be highly effective and selective for the electrocatalytic reduction of nitrite (B80452) to ammonium (B1175870) ion. rsc.org These systems can achieve Faradaic efficiencies of over 50% with high turnover frequencies, highlighting the role of the ligand in facilitating multi-electron, multi-proton transformations. rsc.org
Development of Metal-Free Catalytic Systems
A significant area of modern catalysis focuses on avoiding transition metals to improve sustainability and reduce costs. Pyridine derivatives, including analogs of this compound, have been instrumental in this field. Their inherent Lewis basicity and ability to be transformed into reactive species like pyridinium salts allow them to catalyze reactions directly.
For example, a series of N-alkyl pyridinium salts have been synthesized and used as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.org The electronic properties of the substituents on the pyridine ring were found to be a critical factor for catalytic performance, with electron-donating groups enhancing activity. rsc.org Another metal-free system utilizes a tert-butyl hydroperoxide/tetra-n-butylammonium iodide (TBHP/TBAI) mediation for the synthesis of N-(pyridine-2-yl)amides from ketones and 2-aminopyridine via an oxidative C-C bond cleavage. d-nb.info
Furthermore, metal-free strategies have been developed for the synthesis and functionalization of the pyridine ring itself. A Brønsted acid-mediated formal [2+2+2] cycloaddition provides a modular route to highly substituted pyridines under mild conditions. acs.org Additionally, a metal-free, BF₃·OEt₂-mediated phosphonation of various pyridines has been reported, which proceeds with high yield and complete C4-regioselectivity. hku.hk This reaction involves the activation of the pyridine ring by the Lewis acid, facilitating nucleophilic attack by a phosphine (B1218219) oxide anion. hku.hk
Influence of Ligand Structure on Catalytic Performance and Selectivity
One clear example is seen in the atom transfer radical polymerization (ATRP) of styrene catalyzed by amino-pyridine iron(II) complexes. researchgate.net A complex with a sterically bulkier tert-butyl substituent on the amino carbon displayed a higher polymerization rate compared to a similar complex with a less bulky ethyl group. researchgate.net This was attributed to the inductive electron-donating effect of the t-butyl group and a more favorable bite angle, which better stabilizes the active Fe(III) state of the catalyst. researchgate.net
In the context of asymmetric catalysis, the rational design of chiral pyridine-derived ligands is paramount. By creating a well-defined three-dimensional structure, it is possible to minimize steric hindrance near the metal center while using remote substituents to control the broader chiral environment, thereby achieving both high reactivity and stereoselectivity. rsc.org This principle has been applied to develop highly enantioselective nickel-catalyzed reactions and iridium-catalyzed C-H borylation. rsc.org
Even in C-H activation, the ligand structure is key. In the Pd-catalyzed cross-coupling of N-phenylpyridin-2-amines, the presence of different functional groups on the starting materials led to varying product ratios, indicating that the ligand framework influences the selectivity of the reaction pathway. nih.gov Computational studies on Ni-catalyzed hydroarylation of styrenes with pyridines have also shown that π-π stacking interactions between the ligand and the substrate are critical for achieving high reactivity and enantiocontrol. acs.org
Derivatization Strategies for N Butyl N Methylpyridin 2 Amine and Pyridine Amine Scaffolds
Chemical Modification for Enhanced Reactivity or Specific Applications
The chemical modification of pyridine-amine scaffolds is a fundamental strategy to tune their properties for specialized functions, ranging from medicinal chemistry to materials science. researchgate.netacs.org The introduction of various functional groups or the fusion of other ring systems can significantly alter the molecule's reactivity, solubility, and biological activity. nih.govresearchgate.net For instance, the basic nitrogen atom in the pyridine (B92270) ring can form hydrogen bonds with biological macromolecules, a property that can be modulated by derivatization. nih.gov
A common approach involves targeting the pyridine ring or the amine group to introduce new functionalities. Electrophilic substitution on the pyridine ring typically occurs at the 3-position, albeit under harsh conditions, while nucleophilic substitution is favored at the 2- and 4-positions. nih.gov The amine group, however, provides a more accessible handle for modifications like acylation, alkylation, and condensation reactions. These modifications can lead to derivatives with enhanced therapeutic potential or tailored catalytic activity. acs.orgrsc.org For example, modifying existing drug scaffolds, such as the antifungal itraconazole, with new amine-derived functionalities can enhance efficacy. acs.org
Researchers have developed numerous strategies to create libraries of pyridine derivatives. One-pot multicomponent reactions are often used to build complex pyridine scaffolds efficiently. nih.gov Late-stage functionalization of biologically active pyridine-containing molecules is another powerful technique, allowing for the synthesis of diverse analogues from a common intermediate. acs.org
Table 1: Examples of Chemical Modifications on Pyridine Scaffolds for Specific Applications
| Modification Strategy | Reagents/Conditions | Purpose/Application | Reference |
|---|---|---|---|
| Amidation | Acyl chlorides, HATU, TBTU | Synthesis of new antifungal drug derivatives. | acs.org |
| Ring Annulation | O-vinylhydroxylamines, Ts₂O or Tf₂O | Synthesis of fused azaindoline and azaindole scaffolds for medicinal chemistry. | acs.org |
| N-Arylation | Aza-arene N-oxides, p-toluenesulfonic anhydride (B1165640) (Ts₂O) | Forms arene-N bonds for creating highly substituted fused nitrogen heterocycles. | acs.org |
| C-H Functionalization | Transition metal catalysts | Direct modification of the pyridine core to introduce new substituents. | Not explicitly detailed in search results |
Formation of Schiff Base Derivatives for Subsequent Reactions or Studies
A primary derivatization route for pyridine-amines involves the formation of Schiff bases (or azomethines). This reaction occurs through the condensation of the primary or secondary amine group with a carbonyl compound, such as an aldehyde or ketone, typically under acid catalysis. jocpr.comopenresearchlibrary.org The resulting Schiff base contains a characteristic imine (-C=N-) group, which is crucial to its chemical and biological activity. nih.govtandfonline.com
Schiff bases derived from pyridine-amines are of significant interest for several reasons. They exhibit remarkable structural flexibility and can act as versatile, multidentate ligands capable of coordinating with various metal ions. openresearchlibrary.orgtandfonline.com This property makes them valuable in coordination chemistry and for the development of catalysts, such as manganese(II) complexes used for the epoxidation of cyclohexene. rsc.org
Furthermore, these derivatives are important intermediates in organic synthesis, serving as precursors for the preparation of other heterocyclic compounds like azetidinones and thiazolidinones. jocpr.com In medicinal chemistry, pyridine-based Schiff bases are explored for a wide range of physiological effects, attributed to their ability to mimic pyridoxal-amino acid systems involved in metabolic reactions. openresearchlibrary.org
Table 2: Synthesis of Pyridine-Amine Schiff Base Derivatives
| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminopyridine (B139424) | Pyrazole-4-carbaldehyde derivatives | Acid-catalyzed condensation | N-(1E)-[(pyrazol-4-yl)methylene]pyridin-2-amine derivatives | jocpr.com |
| 2,6-Pyridinedicarbaldehyde | Substituted o-hydroxyl-aromatic amines | Not specified | Pyridine Schiff bases | rsc.org |
| 4-Aminomethyl pyridine | Aldehyde-functionalized phthalocyanine | Condensation reaction | Schiff base substituted phthalocyanine | nih.gov |
Derivatization in Analytical Sample Preparation for Enhanced Detection and Quantification
In analytical chemistry, derivatization is a key step to prepare pyridine-amines for analysis by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). thermofisher.comresearchgate.net Many amines, including pyridine derivatives, are polar and may exhibit poor chromatographic retention or lack a suitable chromophore or fluorophore for sensitive detection. thermofisher.comresearchgate.net Derivatization converts the analyte into a derivative with improved volatility (for GC) or enhanced detectability (for LC). researchgate.net
Pre-column derivatization is a common approach where the analyte is modified before injection into the chromatographic system. sigmaaldrich.com Various reagents are available that react with primary and secondary amines to yield highly fluorescent or UV-active products. For instance, 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is used to derivatize amine groups for LC-MS analysis, improving their retention on reversed-phase columns. scispace.com Other common reagents include o-phthaldialdehyde (OPA), 9-fluorenylmethyl-chloroformate (FMOC), and phenyl isothiocyanate (PITC). rsc.orgthermofisher.com
The choice of derivatizing agent and reaction conditions is critical for achieving quantitative conversion with minimal side products. sigmaaldrich.com Automated pre-column derivatization systems can improve precision and throughput. thermofisher.com In some methods, such as the on-column derivatization of amino acids using OPA and butylamine, the reaction occurs simultaneously with the chromatographic separation, simplifying the workflow. nih.gov
Table 3: Derivatization Reagents for Analytical Detection of Amines
| Derivatizing Agent | Abbreviation | Target Functional Group | Detection Method | Key Features | Reference |
|---|---|---|---|---|---|
| o-Phthaldialdehyde | OPA | Primary amines | Fluorescence | Used for automated pre-column and on-column derivatization. | thermofisher.comnih.gov |
| 9-Fluorenylmethyl-chloroformate | FMOC | Primary and secondary amines | Fluorescence | Reacts to form highly fluorescent derivatives. | rsc.orgthermofisher.com |
| 6-Aminoquinoloyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and secondary amines | MS, Fluorescence | Improves retention in RPLC and provides a common fragment ion (m/z 171) for MS detection. | scispace.com |
| Phenyl isothiocyanate | PITC | Primary and secondary amines | UV | Forms phenylthiourea (B91264) derivatives detectable by UV-VIS. | rsc.org |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Primary amines | Fluorescence | Good selectivity in aqueous solution and excellent derivative stability. | sigmaaldrich.com |
Development of "Green" Derivatization Protocols for Sustainable Chemistry
The principles of green chemistry are increasingly influencing the design of derivatization protocols, aiming to reduce the use of hazardous substances, minimize waste, and improve energy efficiency. nih.govresearchgate.net For the synthesis and modification of pyridine-amine scaffolds, several green strategies have been developed.
Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to one-pot, multicomponent reactions for constructing pyridine derivatives. nih.gov
The replacement of traditional volatile organic solvents with more environmentally benign alternatives is another key aspect of green chemistry. researchgate.net Deep eutectic solvents (DES), such as choline (B1196258) chloride-based mixtures, have been used as efficient and biodegradable media for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine derivatives. researchgate.net Water has also been employed as a solvent for the multicomponent synthesis of polysubstituted pyridines. nih.gov Furthermore, the development of catalyst-free reactions or the use of recyclable, magnetically separable nanocatalysts represents a significant advance in sustainable pyridine synthesis. nih.govresearchgate.net These green protocols not only reduce the environmental impact but also often offer advantages in terms of cost and operational simplicity. nih.gov
Table 4: Green Derivatization and Synthesis Protocols for Pyridine Scaffolds
| Green Approach | Example Reaction/Catalyst | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | One-pot, four-component synthesis of pyridine derivatives. | Shorter reaction time (2-7 min), excellent yields (82-94%), pure products. | nih.gov |
| Green Solvents | Choline chloride-based deep eutectic solvents (e.g., Urea-choline chloride). | Environmentally benign, biodegradable, easy purification. | researchgate.net |
| Green Solvents | Water | Used for SnCl₂•2H₂O-catalyzed multicomponent synthesis of pyridines. | nih.gov |
| Recyclable Catalysts | Magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-morpholine MNPs). | High surface-to-volume ratio, magnetic recoverability. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| N-butyl-N-methylpyridin-2-amine |
| Itraconazole |
| O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) |
| 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl-palladium(II) dichloride (TBTU) |
| 2-Aminopyridine |
| 2-amino-3-hydroxypyridine |
| Cyclohexene |
| Phthalocyanine |
| Azetidinones |
| Thiazolidinones |
| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AQC) |
| o-Phthaldialdehyde (OPA) |
| 9-fluorenylmethyl-chloroformate (FMOC) |
| Phenyl isothiocyanate (PITC) |
| Butylamine |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) |
| Pentafluoropropionic anhydride (PFPA) |
Supramolecular Interactions in N Butyl N Methylpyridin 2 Amine Systems and Crystal Engineering
Hydrogen Bonding Interactions in Solid-State Architectures
Hydrogen bonds are among the most critical directional interactions in determining the supramolecular assembly of molecules. In the case of N-butyl-N-methylpyridin-2-amine, several types of hydrogen bonds could be anticipated to play a role in its crystal packing.
Although the primary amino group is substituted, the presence of C-H bonds on the butyl chain and the pyridine (B92270) ring allows for the formation of weak C-H···π interactions . The electron-rich π-system of the pyridine ring can act as a hydrogen bond acceptor for hydrogen atoms of the butyl group from neighboring molecules.
In co-crystals or solvates, where other molecules with hydrogen bond donors or acceptors are present, more conventional hydrogen bonds would be expected. For instance, in the presence of a sulfur-containing co-former, N-H···S interactions could arise if the amine were not fully substituted. Similarly, the presence of water or alcohol molecules in the crystal lattice could lead to O-H···N hydrogen bonds, where the nitrogen of the pyridine ring acts as an acceptor, or O-H···O bonds between the solvent molecules themselves. researchgate.netnih.gov
Aromatic Stacking Interactions
Aromatic stacking interactions are another key contributor to the stabilization of crystal structures containing aromatic rings. For this compound, several such interactions are plausible.
Anion-π Interactions: In the presence of anions, the electron-deficient nature of the pyridine ring could facilitate anion-π interactions. rsc.orgnih.govnih.gov Anions would be attracted to the face of the π-system, contributing to the stability of the crystal lattice. The strength of this interaction depends on the nature of the anion and the electronic properties of the pyridine ring.
CH-π Interactions: As mentioned in the context of hydrogen bonding, the interaction between C-H bonds and the π-face of the pyridine ring is also a form of aromatic stacking. rsc.org These interactions are ubiquitous and collectively contribute significantly to the lattice energy.
Quantitative Assessment of Intermolecular Interactions via Hirshfeld Surface Analysis
To quantitatively understand the contributions of different intermolecular interactions to the crystal packing, Hirshfeld surface analysis is a powerful tool. nih.govnih.gov This method maps the electron distribution of a molecule in a crystal, allowing for the visualization and quantification of intermolecular contacts.
A Hirshfeld surface is generated by partitioning the crystal space between molecules. The properties mapped onto this surface, such as dnorm (normalized contact distance), provide a detailed picture of close contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other strong interactions.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a hypothetical crystal of this compound, one would expect the fingerprint plot to show significant contributions from H···H contacts, reflecting the prevalence of the butyl chains, as well as C···H/H···C and N···H/H···N contacts, corresponding to the CH-π and other hydrogen bonding interactions. nih.govnih.gov
Hypothetical Hirshfeld Surface Analysis Data for this compound
| Interaction Type | Predicted Contribution (%) | Key Features on dnorm Surface |
| H···H | 40-50 | Large, diffuse regions |
| C···H/H···C | 20-30 | "Wings" on the fingerprint plot |
| N···H/H···N | 10-15 | Sharp spikes on the fingerprint plot |
Self-Assembly Processes and Formation of Supramolecular Networks
The interplay of the aforementioned hydrogen bonding and aromatic stacking interactions would drive the self-assembly of this compound molecules into well-defined supramolecular networks. nih.govbath.ac.ukresearchgate.net The specific architecture of this network, whether it be a one-dimensional chain, a two-dimensional sheet, or a three-dimensional framework, would depend on the relative strengths and directionality of these interactions.
Future Research Directions and Advanced Applications of N Butyl N Methylpyridin 2 Amine Chemistry
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The development of efficient and sustainable methods for the synthesis of polysubstituted pyridines is a cornerstone of modern organic chemistry. mdpi.com Future research on N-butyl-N-methylpyridin-2-amine should prioritize the development of novel synthetic routes that offer improvements in yield, selectivity, and environmental impact over traditional methods.
Current synthetic strategies for aminopyridines often rely on multi-step processes or harsh reaction conditions. For instance, the Chichibabin reaction, a classical method for producing 2-aminopyridines, typically requires high temperatures and strong bases like sodium amide. researchgate.net While effective, these conditions limit the functional group tolerance and raise safety concerns.
Future synthetic explorations for this compound and its derivatives could focus on:
Metal-Free Annulation Strategies: Research into metal-free [3+3] annulation reactions, which have shown promise for the synthesis of polysubstituted pyridines, could offer a milder and more sustainable alternative. mdpi.com These methods often exhibit broad substrate scope and excellent functional group tolerance. mdpi.com
Flow Chemistry and Process Optimization: Implementing continuous flow technologies could enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, leading to higher yields and purities.
Catalytic C-N Bond Formation: Investigating novel catalytic systems for the direct amination of pyridine (B92270) derivatives would be a significant advancement. This could involve the use of earth-abundant metal catalysts or organocatalysts to promote the formation of the C-N bond under milder conditions. A recent method for synthesizing 2-aminopyridines from pyridine N-oxides and activated isocyanides has shown good yields and tolerance for various functional groups. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Metal-Free [3+3] Annulation | High efficiency, broad substrate scope, sustainability. mdpi.com | Development of novel reagents and reaction conditions. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction parameters. |
| Catalytic C-N Amination | Milder reaction conditions, improved selectivity. nih.gov | Discovery of new catalysts and reaction pathways. |
Design of Advanced Catalytic Systems Leveraging Pyridine Amine Motifs
The pyridine amine scaffold is a privileged motif in catalysis. The nitrogen atom in the pyridine ring can act as a Lewis base or a ligand for metal centers, while the exocyclic amine can participate in hydrogen bonding or act as a Brønsted base. This dual functionality makes pyridine amines attractive components of advanced catalytic systems.
Future research in this area could involve:
Asymmetric Catalysis: Designing chiral derivatives of this compound for use as ligands in asymmetric catalysis. These could be employed in reactions such as asymmetric acylation or alkylation, where new classes of pyridine catalysts with a conformation switch system have shown promise. acs.org
Organocatalysis: Utilizing the basicity of the pyridine and amine nitrogens to develop metal-free catalytic systems. These organocatalysts could be applied to a range of organic transformations, including aldol (B89426) reactions, Michael additions, and polymerization reactions.
Tandem Catalysis: Developing catalytic systems where the pyridine amine moiety facilitates multiple sequential reactions in a one-pot process. This approach can significantly improve synthetic efficiency by reducing the number of purification steps. Cyclometalated iridium complexes have been shown to be versatile catalysts for the direct reductive amination of carbonyls to primary amines. liv.ac.uk
| Catalytic System | Potential Application | Design Strategy |
| Chiral Metal Complexes | Asymmetric synthesis of enantiomerically pure compounds. | Incorporation of chiral centers into the this compound backbone. |
| Metal-Free Organocatalysts | Green and sustainable organic transformations. | Tuning the electronic and steric properties of the pyridine amine. |
| Tandem Catalysts | Streamlining multi-step synthetic sequences. | Integrating the pyridine amine into a multifunctional catalytic framework. |
Integration of this compound Derivatives in Functional Materials Science
The unique electronic and structural properties of this compound make it a promising building block for the development of advanced functional materials. The pyridine ring can participate in π-stacking interactions, while the amine functionality can be used for cross-linking or surface modification.
Future research directions in materials science include:
Organic Light-Emitting Diodes (OLEDs): Incorporating this compound derivatives into the emissive or charge-transport layers of OLEDs. The tunable electronic properties of the pyridine ring could be exploited to achieve efficient and stable light emission.
Sensors: Developing chemosensors based on this compound for the detection of metal ions, anions, or small organic molecules. The binding of an analyte to the pyridine amine could induce a change in fluorescence or color.
Polymers and Coatings: Using this compound as a monomer or cross-linking agent in the synthesis of functional polymers. These materials could exhibit interesting properties such as self-healing, conductivity, or stimuli-responsiveness. The use of pyridine as a solvent has been shown to shorten reaction times and improve the efficiency of attaching chiral selectors to silica (B1680970) in the preparation of chiral stationary phases. researchgate.net
| Material Type | Potential Application | Key Feature of this compound |
| Organic Electronics | OLEDs, organic photovoltaics. | Tunable electronic properties and charge transport capabilities. |
| Chemical Sensors | Environmental monitoring, medical diagnostics. | Lewis basicity and hydrogen bonding capabilities for analyte binding. |
| Functional Polymers | Smart materials, advanced coatings. | Reactivity of the amine group for polymerization and cross-linking. |
Refinement of Computational Models for Predicting Complex Chemical Phenomena
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. The application of advanced computational models to this compound can accelerate the discovery and design of new applications.
Future computational research should focus on:
Predicting Reaction Outcomes: Developing accurate and efficient computational models to predict the regioselectivity and stereoselectivity of reactions involving this compound. This can guide experimental efforts and reduce the need for extensive trial-and-error optimization. Computational studies have been used to investigate reaction pathways in the Chichibabin reaction. researchgate.net
Simulating Material Properties: Using molecular dynamics and quantum mechanics to simulate the properties of materials incorporating this compound derivatives. This can provide insights into their electronic, optical, and mechanical behavior. Machine learning models have been successfully used to predict physical properties like viscosity in complex mixtures. mdpi.com
Structure-Property Relationships: Establishing quantitative structure-property relationships (QSPRs) to correlate the molecular structure of this compound derivatives with their observed properties. This can facilitate the rational design of new compounds with desired functionalities. Computational studies have been employed to compare the N-O bond dissociation enthalpies of various amine N-oxides, including pyridine N-oxides. nih.gov
| Computational Approach | Research Goal | Expected Outcome |
| Quantum Mechanics (DFT) | Accurate prediction of reaction mechanisms and electronic properties. researchgate.net | Rational design of catalysts and functional materials. |
| Molecular Dynamics | Simulation of bulk material properties and intermolecular interactions. | Understanding of material performance and stability. |
| Machine Learning/QSPR | Correlation of molecular structure with macroscopic properties. mdpi.com | Accelerated discovery of new compounds with optimized properties. |
Interdisciplinary Research at the Interface of Organic Chemistry and Other Scientific Disciplines
The versatility of the this compound scaffold makes it an ideal candidate for interdisciplinary research projects that bridge organic chemistry with other fields such as biology, medicine, and materials engineering.
Promising areas for interdisciplinary research include:
Medicinal Chemistry: The pyridine-2-methylamine scaffold has been identified as a promising starting point for the development of antitubercular agents that inhibit the MmpL3 protein. nih.gov Future work could involve the synthesis and biological evaluation of this compound derivatives as potential therapeutic agents for various diseases.
Bioimaging: Developing fluorescent probes based on this compound for imaging biological processes. For example, a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine (B132010) derivative has been developed as a potential PET probe for imaging PI3K/mTOR in cancer. nih.gov The photophysical properties of the pyridine ring can be tuned to achieve high sensitivity and specificity.
Supramolecular Chemistry: Exploring the self-assembly of this compound derivatives into complex supramolecular architectures. These assemblies could find applications in drug delivery, catalysis, and nanotechnology.
| Interdisciplinary Field | Potential Application | Relevant Property of this compound |
| Medicinal Chemistry | Development of new drugs. nih.gov | Ability to interact with biological targets. |
| Bioimaging | Fluorescent probes for cellular imaging. nih.gov | Tunable photophysical properties. |
| Supramolecular Chemistry | Self-assembling materials for nanotechnology. | Capacity for non-covalent interactions like hydrogen bonding and π-stacking. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-butyl-N-methylpyridin-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A reductive amination approach using aldehydes and amines with a Pd/NiO catalyst (1.1 wt%) under hydrogen atmosphere at 25°C has shown efficacy for structurally similar amines (e.g., N-butylaniline, 98% yield) . For N-butyl-N-methylpyridin-2-amine, substituting the aldehyde with pyridine-2-carbaldehyde and adjusting stoichiometry (e.g., 1:1.2 amine:aldehyde ratio) may improve yield. Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol/water) is recommended to isolate the product .
Q. How can the structural identity and purity of N-butyl-N-methylpyridin-2-amine be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare and NMR chemical shifts with analogous pyridin-2-amine derivatives (e.g., δ ~8.2 ppm for pyridine protons in N-benzylpyridin-2-amine) .
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol/water), refine the structure using SHELX software (R factor < 0.08) to confirm bond angles and torsional conformations .
- Mass Spectrometry : Validate molecular weight (expected [M+H]+ ~193.3 g/mol) via high-resolution MS .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during the characterization of N-butyl-N-methylpyridin-2-amine?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from dynamic effects or impurities. Use:
- Variable-Temperature NMR : Probe conformational exchange (e.g., restricted rotation about the N–C bond) by acquiring spectra at 298 K and 223 K .
- 2D NMR Techniques : Employ COSY or NOESY to assign overlapping signals and verify spatial proximity of substituents .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G*) .
Q. How can N-butyl-N-methylpyridin-2-amine be utilized as a ligand in transition-metal catalysis?
- Methodological Answer : Pyridin-2-amine derivatives are effective ligands due to their chelating N-donor sites. To design metal complexes:
- Coordination Studies : React the amine with metal salts (e.g., Co(II), Ni(II)) in acetonitrile or methanol. Monitor complexation via UV-vis (e.g., λ ~500 nm for d-d transitions) .
- Catalytic Screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(0) catalysts. Optimize parameters like solvent polarity and temperature .
Q. What computational methods predict the reactivity of N-butyl-N-methylpyridin-2-amine in nucleophilic substitution reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., Gaussian 16) to identify reactive sites. Pyridin-2-amine derivatives typically exhibit nucleophilic behavior at the amine nitrogen .
- Transition State Modeling : Use QM/MM methods to simulate reaction pathways (e.g., SN2 displacement at the methyl group) and predict activation barriers .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
